2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine
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Overview
Description
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is an aromatic amine compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . It is also known by other names such as 4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine and 3,3’,4,4’-tetraaminodiphenylsulfone . This compound is characterized by the presence of amino groups and a sulfonyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine typically involves the reaction of 3,4-diaminobenzenesulfonyl chloride with 1,2-diaminobenzene under controlled conditions . The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonyl compounds .
Scientific Research Applications
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylsulfone (Dapsone): Similar in structure but lacks the additional amino groups on the benzene ring.
3,3’,4,4’-Tetraaminodiphenylsulfone (TADS): Contains four amino groups and is used in similar applications.
2,2’-Diaminodiphenyl disulfide: Contains a disulfide linkage instead of a sulfonyl group.
Uniqueness
2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(3,4-diaminophenyl)sulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKETWUADWJKEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)N)N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292842 |
Source
|
Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-79-8 |
Source
|
Record name | 13224-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfonyldi(benzene-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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